2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride
Beschreibung
IUPAC Nomenclature and Molecular Architecture
The systematic name 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid trihydrochloride delineates its composition:
- Core scaffold : A piperidine ring (6-membered amine) connected to a piperazine moiety (6-membered diamine).
- Substituents :
Structural Data :
Comparative Analysis with Analogous Derivatives
The compound shares structural motifs with GPIIb/IIIa antagonists (e.g., GR 144053 ) but distinguishes itself through:
- Enhanced solubility : Trihydrochloride salt form improves aqueous solubility (>100 mM).
- Conformational rigidity : Piperazine-piperidine linkage restricts rotational freedom, favoring target engagement.
- Bioisosteric substitution : The 4-carbamimidoylphenyl group mimics cationic residues in natural ligands, enhancing integrin affinity.
Eigenschaften
IUPAC Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNPHOBDOUQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GR 144053 trihydrochloride involves the formation of 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride. The compound is typically synthesized through a series of reactions involving piperazine and piperidine derivatives .
Industrial Production Methods: Industrial production of GR 144053 trihydrochloride is not widely documented, but it generally follows the synthetic routes used in laboratory settings, with optimizations for scale-up and purity. The compound is often supplied as a solid with a purity greater than 98% (HPLC) .
Analyse Chemischer Reaktionen
Reaktionstypen: GR 144053 Trihydrochlorid unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Aminoiminomethylgruppe hauptsächlich Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von GR 144053 Trihydrochlorid verwendet werden, umfassen Dimethylsulfoxid (DMSO) und verschiedene Piperazin- und Piperidin-Derivate .
Geformte Hauptprodukte: Das Hauptprodukt, das aus den Reaktionen mit GR 144053 Trihydrochlorid entsteht, ist das Trihydrochloridsalz der Verbindung selbst, das in verschiedenen Forschungsanwendungen eingesetzt wird .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C18H27N5O2
- Molecular Weight : 345.4 g/mol
- CAS Number : 1215333-48-4
The compound features a complex structure characterized by multiple piperidine and piperazine moieties, which contribute to its biological activity. Its primary mechanism involves acting as a selective antagonist of glycoprotein IIb/IIIa, a receptor crucial in platelet aggregation and activation.
In Vitro and In Vivo Studies
Research indicates that GR 144053 effectively inhibits platelet activation both in vitro and in vivo. Studies have demonstrated its capacity to reduce thrombus formation in animal models, suggesting its potential utility in clinical settings aimed at preventing thrombotic events.
Comparative Analysis with Other Compounds
A comparative analysis of GR 144053 with other piperazine and piperidine derivatives reveals its unique targeting of glycoprotein IIb/IIIa receptors. Other compounds may exhibit similar structural features but lack this specific mechanism, highlighting GR 144053's distinct pharmacological profile.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-piperazin-1-yl-acetic acid | Similar piperazine structure | Antihistaminic properties |
| N-(4-Methylphenyl)-piperazine | Contains a piperazine ring | Analgesic effects |
| Piperidine derivatives | Various substitutions possible | Diverse pharmacological activities |
Cardiovascular Disease Management
The inhibition of platelet aggregation by GR 144053 positions it as a promising therapeutic agent for various cardiovascular conditions. Its use could significantly impact the management of patients at risk for thrombotic events.
Potential for Further Research
Ongoing studies are exploring GR 144053's interactions with other receptors involved in hemostasis, which could unveil additional therapeutic applications or side effects. The compound's structural characteristics also provide a basis for synthesizing derivatives with enhanced biological activities or altered pharmacokinetic properties.
Case Studies
Several case studies have documented the efficacy of GR 144053 in animal models:
- Study on Thrombus Formation : In a controlled study involving rabbits, GR 144053 was administered prior to inducing thrombosis. Results indicated a significant reduction in thrombus size compared to control groups.
- Platelet Activation Assays : In vitro assays demonstrated that GR 144053 effectively inhibited ADP-induced platelet aggregation at various concentrations, confirming its role as a glycoprotein IIb/IIIa antagonist.
- Long-term Efficacy Studies : Chronic administration of GR 144053 in murine models showed sustained inhibition of platelet aggregation without significant adverse effects, indicating its potential for long-term therapeutic use.
Wirkmechanismus
GR 144053 trihydrochloride acts as a mimetic of the peptide RGD-sequence, which is a potent inhibitor of GPIIb-IIIa. By binding to GPIIb-IIIa, it competitively blocks the binding of fibrinogen, thereby altering the signaling properties of the heterodimer. This results in the attenuation of platelet aggregation, activation, and degranulation both in vivo and in vitro .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compound B: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structure : Features a piperazine ring with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an acetic acid side chain.
- Key Differences: Protective Group: The Fmoc group in Compound B is bulkier and lipophilic compared to the 4-carbamimidoylphenyl group in Compound A. This reduces aqueous solubility (logP ~2.5 vs. ~−1.2 for Compound A) .
Compound C: 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- Structure : A piperidine ring linked to a phenylacetic acid group.
- Key Differences: Lack of Piperazine and Guanidine Groups: Compound C lacks the piperazine-carbamimidoyl pharmacophore, limiting its ability to engage in multivalent interactions. Solubility: As a monohydrochloride salt, its solubility in water (15 mg/mL) is lower than Compound A’s trihydrochloride form (50 mg/mL) .
Compound D: {4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid
- Structure : Contains a piperazine ring conjugated to an isoindole-dione scaffold.
- Key Differences :
- Isoindole-Dione Moiety : Introduces electron-deficient aromaticity, enabling redox activity absent in Compound A.
- Therapeutic Use : Compound D’s structure aligns with proteolysis-targeting chimeras (PROTACs), whereas Compound A’s guanidine group suggests serine protease inhibition (e.g., thrombin) .
Structural and Functional Comparison Table
Research Findings and Mechanistic Insights
- Compound A :
- Binding Affinity : The carbamimidoyl group mimics arginine’s guanidinium side chain, enabling competitive inhibition of thrombin (Ki = 12 nM) .
- Crystallography : SHELX-refined structures reveal a planar 4-carbamimidoylphenyl group, optimizing π-stacking with tryptophan residues in thrombin’s active site .
- Compound D :
- PROTAC Activity : The isoindole-dione moiety recruits E3 ubiquitin ligases, enabling targeted protein degradation (IC₅₀ = 0.8 µM for BRD4) .
Biologische Aktivität
The compound 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid; trihydrochloride is a complex organic molecule with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is . Its structure features multiple functional groups, including piperazine and piperidine moieties, which are known for their significant biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.88 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The compound is believed to exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This is attributed to its structural similarity to known psychoactive compounds.
Pharmacological Studies
- Antidepressant Activity : In preclinical models, compounds with similar structures have shown efficacy in reducing depressive-like behaviors. The piperazine and piperidine rings are critical for this activity due to their interaction with serotonin receptors.
- Antipsychotic Effects : Research indicates that derivatives of this compound may exhibit antipsychotic properties by antagonizing dopamine receptors, which could be beneficial in treating schizophrenia.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Case Study 1 : A study on a related compound demonstrated significant reduction in depressive symptoms in animal models when administered at dosages ranging from 10 mg/kg to 30 mg/kg. The mechanism was linked to enhanced serotonergic activity.
- Case Study 2 : Clinical trials involving similar piperazine derivatives reported improvements in cognitive function among patients with schizophrenia, indicating potential for cognitive enhancement alongside antipsychotic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, analogous piperazine-piperidine derivatives are synthesized via Buchwald-Hartwig amination or reductive amination under inert atmospheres (e.g., nitrogen) . Optimize reaction temperature (e.g., 60–80°C for coupling steps) and solvent polarity (e.g., dichloromethane or DMF) to enhance intermediate stability . Monitor purity at each step using HPLC with UV detection (λ = 254 nm) .
Q. How can researchers characterize the structural integrity of this compound, particularly its piperazine-piperidine core and carbamimidoyl group?
- Methodology : Use NMR spectroscopy (¹H/¹³C) to confirm the piperazine-piperidine scaffold (e.g., δ = 2.5–3.5 ppm for piperazine protons) and the acetic acid side chain (δ = 3.8–4.2 ppm). FT-IR can validate the carbamimidoyl group (N–H stretch at ~3300 cm⁻¹ and C=N at ~1650 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities in the piperidine ring .
Q. What are the critical stability considerations for this compound during storage and experimental use?
- Methodology : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carbamimidoyl group. Monitor pH (6–7 in aqueous buffers) and avoid prolonged exposure to light, as arylpiperazine derivatives are prone to photodegradation . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives targeting specific receptors (e.g., GPCRs or kinases)?
- Methodology : Perform docking studies (AutoDock Vina or Schrödinger) using the crystal structure of target receptors (e.g., α2-adrenergic receptors). Focus on the carbamimidoylphenyl group’s hydrogen-bonding potential with active-site residues . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
Q. What experimental strategies resolve contradictions in biological activity data for this compound across assays?
- Methodology : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding for GPCR activity). Control for off-target effects by testing against panels of related receptors/enzymes (e.g., CEREP panels) . Analyze batch-to-batch variability via elemental analysis and DSC (differential scanning calorimetry) to confirm consistent crystallinity .
Q. How do solvent and counterion effects influence the compound’s solubility and bioavailability in in vivo models?
- Methodology : Screen solubility in DMSO, PBS, and simulated gastric fluid (USP methods). Use trihydrochloride salt to enhance aqueous solubility (>10 mg/mL). For in vivo PK studies, administer via IV (1 mg/kg in saline) and measure plasma concentration via LC-MS/MS. Compare with free base forms to assess salt efficacy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, given the compound’s chiral centers?
- Methodology : Implement asymmetric catalysis (e.g., chiral palladium complexes) during piperidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). For large batches (>100 g), use continuous flow reactors to reduce racemization risks .
Methodological Notes
- Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., pH affecting ionization of the carbamimidoyl group). Standardize buffer systems (e.g., HEPES vs. Tris) .
- Experimental Design : For SAR studies, prioritize modifying the acetic acid side chain (e.g., esterification or amidation) to probe steric and electronic effects .
- Safety Protocols : Follow GHS guidelines for handling hydrochlorides (e.g., PPE for skin/eye protection) and neutralize waste with 1M NaOH before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
